Lurasidone-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

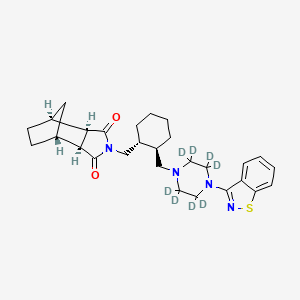

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1/i11D2,12D2,13D2,14D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-KBFPQGGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lurasidone-d8: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lurasidone-d8, a deuterated analog of the atypical antipsychotic Lurasidone, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of the signaling pathways associated with the pharmacologically active parent compound, Lurasidone. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Lurasidone, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Lurasidone in biological matrices.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Name | (3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl-d8]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione |

| CAS Number | 1132654-54-6[1] |

| Molecular Formula | C₂₈H₂₈D₈N₄O₂S |

| Molecular Weight | 500.7 g/mol |

| Appearance | Solid |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

| Primary Use | Internal standard for Lurasidone quantification |

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

Synthesis of this compound

Plausible Synthetic Scheme

The overall synthesis can be envisioned as a convergent process involving three main building blocks:

-

(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane: The chiral cyclohexane backbone.

-

3-(Piperazin-1-yl-d8)benzo[d]isothiazole: The deuterated heterocyclic amine.

-

(3aR,4S,7R,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione: The imide moiety.

The synthesis workflow can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 3-(Piperazin-1-yl-d8)benzo[d]isothiazole

This intermediate is prepared by the reaction of 3-chlorobenzo[d]isothiazole with piperazine-d8.

-

Materials: 3-chlorobenzo[d]isothiazole, piperazine-d8, ethanol.

-

Procedure:

-

To a solution of 3-chlorobenzo[d]isothiazole (1.0 eq) in ethanol, add piperazine-d8 (1.2 eq).

-

Heat the reaction mixture at 80°C for 36 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(piperazin-1-yl-d8)benzo[d]isothiazole.[2]

-

Step 2: Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

This chiral intermediate is prepared from (1R,2R)-cyclohexane-1,2-diyldimethanol.

-

Materials: (1R,2R)-cyclohexane-1,2-diyldimethanol, mesyl chloride, triethylamine, methyl isobutyl ketone.

-

Procedure:

-

Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol (1.0 eq) in methyl isobutyl ketone.

-

Cool the solution to 0-5°C.

-

Add triethylamine (2.0-3.0 eq) to the solution.

-

Slowly add mesyl chloride (2.0-2.2 eq) while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at this temperature for a few hours until the reaction is complete (monitored by TLC or HPLC).

-

Work up the reaction by adding water and separating the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired product.

-

Step 3: Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate

-

Materials: (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl-d8)benzo[d]isothiazole, toluene.

-

Procedure:

-

React (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane with 3-(piperazin-1-yl-d8)benzo[d]isothiazole in an organic solvent such as toluene.[3]

-

Step 4: Synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione

This imide can be prepared from the corresponding anhydride.

-

Materials: (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, ammonium acetate.

-

Procedure:

-

Heat a mixture of the anhydride and ammonium acetate to the melting temperature of the mass until the anhydride is completely dissolved.

-

The reaction can be monitored by gas chromatography (GC).

-

The resulting imide is then hydrogenated, for example using a palladium on carbon catalyst, to yield the saturated dione.

-

Step 5: Final Assembly of this compound

The final step involves the coupling of the spiro-piperazinium salt with the hexahydro-methanoisoindole-dione.

-

Materials: (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate, (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisoindole-1,3(2H)-dione, potassium carbonate, toluene.

-

Procedure:

-

Suspend the spiro-piperazinium salt and the hexahydro-methanoisoindole-dione in toluene.

-

Add potassium carbonate as a base.

-

Heat the suspension at approximately 105°C for about 15 hours, monitoring the reaction by UPLC.[3][4]

-

After completion, cool the mixture and wash with water.

-

Separate the organic layer, concentrate it, and purify the crude product by recrystallization or chromatography to obtain this compound.

-

Analytical Characterization

As an internal standard, the purity and isotopic enrichment of this compound are critical. These are typically confirmed by mass spectrometry and NMR spectroscopy.

Table 3: Anticipated Analytical Data for this compound

| Technique | Expected Data |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 501.3, confirming the incorporation of eight deuterium atoms. |

| ¹H NMR | The proton signals corresponding to the piperazine ring will be absent or significantly reduced. Other proton signals should be consistent with the Lurasidone structure. |

| ¹³C NMR | The carbon signals of the deuterated piperazine ring may show splitting due to C-D coupling. |

| Purity (HPLC) | Typically >98% |

| Deuterium Incorporation | ≥99% |

Signaling Pathways of Lurasidone

Lurasidone exerts its antipsychotic and mood-stabilizing effects through its interaction with a variety of neurotransmitter receptors. It is a potent antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, and a partial agonist at the 5-HT₁ₐ receptor.[5][6][7]

Dopamine D₂ Receptor Antagonism

Lurasidone's antagonism of D₂ receptors in the mesolimbic pathway is thought to be a primary mechanism for its efficacy against the positive symptoms of schizophrenia.

Serotonin 5-HT₂ₐ Receptor Antagonism

Antagonism of 5-HT₂ₐ receptors is a common feature of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms and cognition.

Serotonin 5-HT₇ Receptor Antagonism

Lurasidone's high affinity for and antagonism of 5-HT₇ receptors may contribute to its pro-cognitive and antidepressant effects.[6]

Serotonin 5-HT₁ₐ Receptor Partial Agonism

The partial agonism at 5-HT₁ₐ autoreceptors can lead to an increase in serotonin release in certain brain regions, which is thought to contribute to the antidepressant and anxiolytic effects of Lurasidone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 4. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 6. mdpi.com [mdpi.com]

- 7. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Lurasidone-d8 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Lurasidone-d8 in research, primarily focusing on its critical role as an internal standard in the bioanalysis of the atypical antipsychotic drug, lurasidone. This document details the rationale for its use, experimental methodologies, and data presentation to support robust and reliable pharmacokinetic and metabolism studies.

Introduction to Lurasidone and the Need for a Deuterated Standard

Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] It exerts its therapeutic effects through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at 5-HT1A receptors.[3][4][5] The metabolism of lurasidone is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to several metabolites.[6][7]

Accurate quantification of lurasidone in biological matrices such as plasma and urine is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The complexity of these biological samples and the need for high sensitivity and selectivity necessitate the use of robust analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To ensure the accuracy and precision of LC-MS/MS assays, an internal standard is indispensable. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, but is distinguishable by mass. This compound, a stable isotope-labeled version of lurasidone, serves as the gold-standard internal standard for this purpose.[3][4][8] Its eight deuterium atoms increase its molecular weight, allowing for distinct detection by the mass spectrometer, while its chemical and physical properties are nearly identical to lurasidone, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of Lurasidone and its deuterated analog, this compound, is presented in Table 1.

| Property | Lurasidone | This compound |

| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₂₈D₈N₄O₂S |

| Molecular Weight | 492.68 g/mol | ~500.7 g/mol |

| CAS Number | 367514-87-2 | 1132654-54-6 |

| Appearance | Solid | Off-White Solid[9] |

| Purity | >95% (HPLC) | ≥99% deuterated forms (d₁-d₈)[3] |

| Storage Temperature | Room Temperature | -20°C[3] or +4°C |

Application of this compound in Bioanalytical Methods

This compound is predominantly used as an internal standard for the quantification of lurasidone in biological samples via LC-MS/MS.[3][4][8] This methodology is fundamental to pharmacokinetic studies, enabling the determination of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Logical Workflow for Quantitative Bioanalysis using an Internal Standard

The use of an internal standard like this compound is a cornerstone of quantitative mass spectrometry. It corrects for variability in sample preparation and instrument response. The following diagram illustrates the logical workflow.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of lurasidone in biological matrices using this compound as an internal standard, based on published research.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.

4.1.1 Liquid-Liquid Extraction (LLE)

This method is suitable for plasma samples and offers good sample cleanup.

-

To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution.

-

Add 100 µL of 50 mM ammonium bicarbonate solution (pH 9.0) and vortex for 30 seconds.

-

Add 2.5 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2 Protein Precipitation (PPT)

This is a rapid method for plasma sample preparation.

-

To 50 µL of rat plasma, add 100 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer an aliquot of the supernatant, dilute with water, and inject into the LC-MS/MS system.

4.1.3 Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup and is suitable for serum.

-

Dilute 10 µL of human serum with 200 µL of 25 mM ammonium formate (pH ~3.5).

-

Condition a Strata-X-CW microelution 96-well plate with 200 µL of methanol, followed by 200 µL of water.

-

Load the diluted sample onto the plate.

-

Wash the plate with 200 µL of 25 mM ammonium formate (pH ~3.5), followed by 200 µL of methanol/water (1:1, v/v).

-

Dry the plate for 1 minute at 20-25 in. Hg.

-

Elute with two aliquots of 50 µL of 5% ammonium hydroxide in acetonitrile/methanol (60:40).

-

Dilute the eluate with 200 µL of mobile phase A before injection.[6]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of lurasidone with this compound as an internal standard.

Table 2: Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | C18, particle size and dimensions vary | Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in water (pH 5.0)[4] | 0.1% Formic Acid in water |

| Mobile Phase B | Acetonitrile[4] | 0.1% Formic Acid in acetonitrile |

| Gradient | Isocratic: 15:85 (A:B)[8] | Gradient elution |

| Flow Rate | 1.00 mL/min[8] | 0.4 mL/min |

| Injection Volume | 5 µL | 10 µL |

| Column Temperature | 40°C | Ambient |

Table 3: Mass Spectrometry Parameters

| Parameter | Lurasidone | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 493.4 | 501.4 |

| Product Ion (m/z) | 166.5 | 166.5 |

| Declustering Potential (V) | 76 | Not specified |

| Collision Energy (eV) | Optimized for fragmentation | Optimized for fragmentation |

Note: The specific voltages and collision energies should be optimized for the instrument in use.

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical experimental workflow for quantifying lurasidone in a biological matrix.

Lurasidone Signaling Pathways

While this compound is used for analytical purposes, understanding the pharmacological targets of lurasidone is crucial for interpreting pharmacokinetic and pharmacodynamic data. Lurasidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the study of lurasidone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. The detailed methodologies provided in this guide offer a foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of lurasidone.

References

- 1. researchgate.net [researchgate.net]

- 2. RP-HPLC method for lurasidone hydrochloride analysis in dosages. [wisdomlib.org]

- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenomenex.com [phenomenex.com]

- 6. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

Lurasidone-d8: A Technical Guide for its Application as a Stable Isotope Labeled Internal Standard in Bioanalysis

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic drug, Lurasidone.

Introduction

Lurasidone is a second-generation (atypical) antipsychotic agent used for the treatment of schizophrenia and bipolar depression.[1][2] It functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, with partial agonism at the 5-HT1A receptor.[1][2] Given its therapeutic applications, the accurate quantification of Lurasidone in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies.

The "gold standard" for quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). Lurasidone-d8, a deuterated analog of Lurasidone, serves this purpose exceptionally well. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). This property allows it to be distinguished from the native analyte by the mass spectrometer. The key advantage of a SIL-IS is its ability to co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction, handling, and ionization. This effectively corrects for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[3] This guide provides a comprehensive technical overview of this compound, its properties, and its application as an internal standard in analytical methodologies.

Physicochemical Properties

The fundamental properties of Lurasidone and its deuterated internal standard, this compound, are crucial for method development. A summary of these properties is presented below.

| Property | Lurasidone | This compound |

| IUPAC Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione[4] | Not explicitly stated, but structurally identical with 8 deuterium atoms. |

| CAS Number | 367514-87-2[4] | 1132654-54-6[5] |

| Chemical Formula | C₂₈H₃₆N₄O₂S[4] | C₂₈H₂₈D₈N₄O₂S[5] |

| Molecular Weight | 492.68 g·mol⁻¹[4] | 500.7 g·mol⁻¹[5] |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₈)[5] |

| Appearance | Solid | Solid[5] / Off-White Solid[6] |

| Solubility | 0.224 mg/L in water[4] | Soluble in DMF, DMSO, and Ethanol (30 mg/mL)[5] |

Lurasidone Metabolism and Rationale for Internal Standard Use

Lurasidone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][4][7][8] The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[8] This metabolic activity results in the formation of two active metabolites (ID-14283 and ID-14326) and two major non-active metabolites (ID-20219 and ID-20220).[8] Due to this extensive metabolism, accurately quantifying the parent drug requires a robust analytical method that can distinguish it from its metabolites and is unaffected by the biological matrix. This compound is the ideal internal standard because its physical and chemical properties are virtually identical to Lurasidone, ensuring it behaves the same way during analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

Caption: Metabolic pathway of Lurasidone via the CYP3A4 enzyme.

Application in Quantitative Bioanalysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Lurasidone in biological matrices, with this compound used as the internal standard.[9][10] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for bioanalysis using an internal standard.

Experimental Protocols

The following is a representative protocol for the quantification of Lurasidone in human plasma, synthesized from published methods.[9][10][11]

A. Materials and Reagents

-

Lurasidone reference standard

-

This compound internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid or Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

B. Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Lurasidone and this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or DMSO).

-

Working Standard Solutions: Serially dilute the Lurasidone stock solution with a solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 900 ng/mL) in acetonitrile.[12] This solution will be used for protein precipitation.

C. Sample Preparation (Protein Precipitation)

-

Aliquot 50-100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[10][12]

-

Add a fixed volume (e.g., 400 µL) of the IS working solution (this compound in acetonitrile) to each tube.[12] The ratio of acetonitrile to plasma is typically 3:1 or 4:1 to ensure efficient protein precipitation.

-

Vortex the tubes vigorously for approximately 30-60 seconds to mix and precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

-

The supernatant may be injected directly or further diluted with water or mobile phase to reduce solvent effects.[10]

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[12]

D. LC-MS/MS Conditions

The following tables summarize typical instrument conditions.

Table 1: Liquid Chromatography Conditions

| Parameter | Typical Value |

|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <3 µm)[9][10][12] |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[9][10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient/Isocratic | Isocratic or a fast gradient elution is commonly used.[9] |

| Column Temperature | 40 - 50 °C[12] |

Table 2: Tandem Mass Spectrometry Conditions

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |

| MRM Transition (Lurasidone) | Q1: 493.2-493.4 m/z → Q3: 166.2-166.5 m/z[9][11] |

| MRM Transition (this compound) | Q1: 501.4 m/z → Q3: 166.5 m/z[9] |

| Dwell Time | 100-200 ms |

| Source Temperature | 400 - 550 °C |

Data Presentation and Interpretation

Quantification is achieved by calculating the ratio of the peak area of the analyte (Lurasidone) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this peak area ratio against the known concentrations of the calibration standards. The concentration of Lurasidone in unknown samples is then determined by interpolating their peak area ratios from this curve.

References

- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lurasidone - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. esschemco.com [esschemco.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Lurasidone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Lurasidone-d8, its application as an internal standard, and the relevant biological pathways of its non-deuterated analog, Lurasidone. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Physical and Chemical Properties

This compound is the deuterated form of Lurasidone, an atypical antipsychotic medication. The incorporation of eight deuterium atoms makes it an ideal internal standard for the quantification of Lurasidone in biological matrices using mass spectrometry.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Formal Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl-d8]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione | [1] |

| Molecular Formula | C₂₈H₂₈D₈N₄O₂S | [1] |

| Molecular Weight | 500.7 g/mol | [1] |

| CAS Number | 1132654-54-6 | [1] |

| Physical State | A solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Application in Bioanalytical Methods

This compound is primarily intended for use as an internal standard (IS) for the quantification of Lurasidone by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.[3][4]

Experimental Protocol: Quantification of Lurasidone in Urine using LC-MS/MS

This section details a representative experimental protocol for the analysis of Lurasidone in urine samples, utilizing this compound as an internal standard.

3.1. Materials and Reagents

-

Lurasidone reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Drug-free human urine for calibration standards and quality controls

3.2. Sample Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[5]

-

Dilute the this compound stock solution with 0.1% formic acid in water to a working concentration of 900 ng/mL.[5]

-

For each sample (patient sample, calibrator, or quality control), add 100 µL of the urine sample to a vial.[5]

-

Add 400 µL of the 900 ng/mL this compound internal standard solution to each vial.[5]

-

Cap the vials and vortex for 10 seconds.[5]

3.3. LC-MS/MS Instrumentation and Conditions

-

LC System: Waters Acquity UPLC or equivalent

-

MS System: Waters Xevo TQ-MS or equivalent triple quadrupole mass spectrometer

-

Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent[5]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5 µL[5]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for Lurasidone and this compound would be monitored.

Metabolism and Signaling Pathways of Lurasidone

4.1. Metabolic Pathways Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6][7] The main metabolic pathways include:

-

Oxidative N-dealkylation

-

Hydroxylation of the norbornane ring

-

S-oxidation[6]

These processes lead to the formation of several metabolites, including two active metabolites (ID-14283 and ID-14326) and two major inactive metabolites (ID-20219 and ID-11614).[6][8]

4.2. Signaling Pathways and Mechanism of Action The therapeutic effects of Lurasidone are believed to be mediated through its antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[9] It also acts as a partial agonist at the 5-HT₁A receptor and an antagonist at the 5-HT₇ and α₂C-adrenergic receptors.[6][7] This complex receptor binding profile contributes to its efficacy in treating schizophrenia and bipolar depression.[9]

Conclusion

This compound is an essential tool for the accurate quantification of Lurasidone in research and clinical settings. Its physical and chemical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is well-established. A thorough understanding of Lurasidone's metabolism and mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data. The information and protocols provided in this guide serve as a valuable resource for professionals in the field of drug development and analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Lurasidone - Wikipedia [en.wikipedia.org]

- 7. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

Lurasidone-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available Lurasidone-d8 standards, their application in quantitative analysis, and the pharmacological context of Lurasidone. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Commercially Available this compound Standards

This compound is a deuterated analog of Lurasidone, an atypical antipsychotic medication. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Lurasidone in biological matrices and pharmaceutical formulations. Several reputable suppliers offer this compound standards, and their product specifications are summarized below for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Storage Temp. |

| Cayman Chemical | This compound | 1132654-54-6 | C₂₈H₂₈D₈N₄O₂S | ≥99% deuterated forms (d₁-d₈) | -20°C |

| LGC Standards | This compound Hydrochloride | 1132654-54-6 (free amine) | C₂₈H₂₈D₈N₄O₂S · HCl | >95% (HPLC) | +4°C |

| Pharmaffiliates | This compound Hydrochloride | 1132654-54-6 | C₂₈H₂₉D₈ClN₄O₂S | Not specified | 2-8°C |

| Biosynth | This compound hydrochloride | 1132654-54-6 | Not specified | Not specified | Not specified |

| Acanthus Research | This compound Hydrochloride | 1132654-54-6 | C₂₈H₂₉D₈ClN₄O₂S | Not specified | Not specified |

Application in Quantitative Analysis: Experimental Protocols

This compound is an ideal internal standard for the quantitative analysis of Lurasidone due to its similar chemical and physical properties to the unlabeled drug, while its increased mass allows for clear differentiation in mass spectrometry. Below are detailed methodologies for key experiments involving the use of this compound.

Quantification of Lurasidone in Human Plasma by LC-MS/MS

This section outlines a typical validated method for the determination of Lurasidone in human plasma.

a. Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

b. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered as a gradient or isocratic elution. A typical isocratic mobile phase could be acetonitrile and 5 mM ammonium acetate in water (pH 5.0)[1].

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

c. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lurasidone: m/z 493.3 → 296.2

-

This compound: m/z 501.3 → 304.2

-

-

Key MS Parameters:

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Determination of Lurasidone Metabolites in Urine by LC-HRMS

This protocol describes a method for identifying Lurasidone and its metabolites in urine samples.[2]

a. Sample Preparation

-

Dilute 100 µL of urine specimen 5-fold with 400 µL of a reference standard solution (e.g., 0.25 µg/mL of hydrocodone-d6 in water) to serve as an injection marker.[2] For quantification of lurasidone, a 100 µL aliquot of the sample can be mixed with 400 µL of this compound internal standard in 0.1% formic acid.[2][3]

-

Inject 5 µL of the prepared sample into the LC-HRMS system.[2][3]

b. Chromatographic and Mass Spectrometric Conditions

-

LC System: Agilent 1290 or equivalent

-

Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 2.6 µm) at 50°C.[2]

-

Mass Spectrometer: Agilent 6530 Q-TOF or equivalent.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Lurasidone in a biological matrix using this compound as an internal standard.

Caption: Workflow for Lurasidone quantification.

Lurasidone's Mechanism of Action and Signaling Pathways

Lurasidone is an atypical antipsychotic that exerts its therapeutic effects through interactions with multiple neurotransmitter receptors.[4] It is a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist at the serotonin 5-HT1A receptor.[4] These interactions modulate downstream signaling cascades, which are believed to be responsible for its antipsychotic and antidepressant properties.

Dopamine D2 Receptor Antagonism

Lurasidone's antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for its antipsychotic effects. This action helps to reduce the positive symptoms of schizophrenia.

Caption: Lurasidone's D2 receptor antagonism.

Serotonin 5-HT2A Receptor Antagonism

The antagonism of 5-HT2A receptors by Lurasidone is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects.

Caption: Lurasidone's 5-HT2A receptor antagonism.

Serotonin 5-HT7 and 5-HT1A Receptor Modulation

Lurasidone's high affinity for 5-HT7 receptors (as an antagonist) and its partial agonism at 5-HT1A receptors are believed to contribute to its antidepressant and pro-cognitive effects.[4][5]

Caption: Lurasidone's 5-HT7 and 5-HT1A modulation.

References

- 1. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

Lurasidone Metabolism and the Role of Lurasidone-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of lurasidone, an atypical antipsychotic agent. It delves into the enzymatic pathways responsible for its biotransformation, the characterization of its major active and inactive metabolites, and the pivotal role of its deuterated analog, Lurasidone-d8, in bioanalytical methodologies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of lurasidone's pharmacokinetics and metabolism. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key metabolic pathways and experimental workflows.

Introduction

Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1] Understanding its metabolic profile is crucial for optimizing therapeutic efficacy, minimizing adverse drug reactions, and predicting potential drug-drug interactions. Lurasidone is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[2][3][4] This extensive metabolism results in a variety of metabolites, some of which retain pharmacological activity.

Accurate quantification of lurasidone and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This compound, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high precision and accuracy in quantitative analysis.[5][6]

Lurasidone Metabolism

The biotransformation of lurasidone is complex, involving several key enzymatic reactions that lead to the formation of both active and inactive metabolites.

Primary Metabolic Pathways

Lurasidone undergoes extensive metabolism primarily through the following pathways[4][7][8]:

-

Oxidative N-dealkylation: This process occurs between the piperazine and cyclohexane rings.

-

Hydroxylation of the norbornane ring: This leads to the formation of active metabolites.

-

S-oxidation: Oxidation of the sulfur atom in the isothiazole ring.

-

Reductive cleavage of the isothiazole ring followed by S-methylation.

Key Metabolites

Several metabolites of lurasidone have been identified, with some exhibiting pharmacological activity. The major metabolites are designated with ID numbers[6][7][9][10]:

-

Active Metabolites:

-

Inactive Metabolites:

The parent drug, lurasidone, accounts for approximately 11% of the circulating drug-related material in plasma, while the main active metabolite, ID-14283, constitutes about 4%.[5]

The Role of this compound

This compound is a deuterated analog of lurasidone, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using LC-MS/MS for several reasons:

-

Co-elution: this compound has nearly identical physicochemical properties to lurasidone, causing it to co-elute during chromatographic separation.

-

Similar Ionization Efficiency: It exhibits similar ionization efficiency in the mass spectrometer source.

-

Mass Shift: The deuterium labeling results in a distinct mass shift (8 Da), allowing for its differentiation from the unlabeled analyte by the mass spectrometer.

-

Correction for Matrix Effects and Extraction Variability: By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it accounts for any variability in extraction recovery and ion suppression or enhancement (matrix effects), leading to more accurate and precise quantification of the analyte.[5]

Quantitative Data

Pharmacokinetic Parameters of Lurasidone

The following table summarizes key pharmacokinetic parameters of lurasidone in humans.

| Parameter | Value | Reference |

| Bioavailability | 9-19% (oral, with food) | [2] |

| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | [3] |

| Protein Binding | ~99% | [3] |

| Volume of Distribution (Vd) | 6173 L | [3] |

| Elimination Half-life | 18-40 hours | [2][5] |

| Primary Route of Excretion | Feces (~80%), Urine (~9%) | [4] |

Lurasidone Inhibition of Cytochrome P450 Enzymes

Lurasidone has been shown to inhibit several CYP enzymes in vitro. The inhibitory potential is summarized by the Ki (inhibition constant) values below.

| CYP Isoform | Inhibition Constant (Ki) in Human Liver Microsomes (µM) | Mechanism of Inhibition | Reference |

| CYP1A2 | 12.6 | Mixed | [5] |

| CYP2C9 | 18 | Mixed | [5] |

| CYP2C19 | 18 | Mixed | [5] |

| CYP2D6 | 37.5 | Competitive | [5] |

| CYP3A4 | 29.4 | Competitive | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to lurasidone metabolism and quantification.

In Vitro Metabolism of Lurasidone using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of lurasidone in human liver microsomes (HLM).

Objective: To determine the rate of disappearance of lurasidone when incubated with HLM and to identify the resulting metabolites.

Materials:

-

Lurasidone

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

This compound (as internal standard)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of lurasidone in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the lurasidone stock solution. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching of Reaction:

-

Stop the reaction at each time point by adding a cold quenching solution (e.g., 2 volumes of ice-cold acetonitrile containing this compound as the internal standard).

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining lurasidone and identify the formed metabolites.

-

Quantification of Lurasidone and Metabolites by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of lurasidone and its metabolites in a biological matrix (e.g., plasma).

Objective: To accurately measure the concentrations of lurasidone and its metabolites.

Instrumentation and Conditions (Example):

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 or phenyl-hexyl reversed-phase column is often suitable.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound (and deuterated metabolite standards if available) as the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.

-

Transfer the supernatant to a clean vial for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

The analytes are separated on the column and then ionized in the ESI source.

-

In the mass spectrometer, specific precursor-to-product ion transitions for lurasidone, its metabolites, and the internal standards are monitored in MRM mode.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The metabolism of lurasidone is a critical determinant of its pharmacokinetic profile and clinical effects. Primarily metabolized by CYP3A4, it gives rise to both active and inactive metabolites. The use of the stable isotope-labeled internal standard, this compound, is indispensable for the accurate and precise quantification of lurasidone and its metabolites in biological matrices, facilitating robust pharmacokinetic and drug metabolism studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of drug development to further explore the intricate metabolic fate of lurasidone.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azooptics.com [azooptics.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bioanalytical Method for Lurasidone Quantification in Human Plasma using LC-MS/MS with Lurasidone-d8 as an Internal Standard

Application Note and Protocol

Introduction

Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1][2][3] Accurate quantification of Lurasidone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lurasidone in human plasma. The method utilizes a stable isotope-labeled internal standard, Lurasidone-d8, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[4][5][6][7]

Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] Following oral administration, it reaches peak plasma concentrations in approximately 1-3 hours.[1][3][8] The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but has a different mass, allows for co-elution during chromatography, thereby providing the most effective compensation for potential ion suppression or enhancement.[4][6]

Experimental Protocols

Materials and Reagents

-

Lurasidone hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (Analytical grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

tert-Butyl methyl ether (TBME) (HPLC grade)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 50 x 2.0 mm, 5 µm (or equivalent)

-

Data acquisition and processing software

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lurasidone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Lurasidone stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard working solution (100 ng/mL this compound) and vortex briefly.

-

Add 500 µL of tert-butyl methyl ether (TBME).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A validated HPLC-MS/MS method was employed for the analysis.[9]

-

Liquid Chromatography:

-

Column: C18, 50 x 2.0 mm, 5 µm

-

Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 80% B

-

2.0-3.0 min: 80% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

-

Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

-

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

| Parameter | Result |

| Linearity Range | 0.25 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

Table 1: Linearity and Sensitivity

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.25 | < 15% | < 15% | ± 20% |

| Low QC | 0.75 | < 15% | < 15% | ± 15% |

| Mid QC | 50 | < 15% | < 15% | ± 15% |

| High QC | 80 | < 15% | < 15% | ± 15% |

Table 2: Precision and Accuracy

| Parameter | Result |

| Mean Extraction Recovery (Lurasidone) | > 85% |

| Mean Extraction Recovery (this compound) | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Table 3: Recovery and Matrix Effect

| Condition | Duration | Stability |

| Bench-top (Room Temperature) | 8 hours | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

| Long-term (-80°C) | 90 days | Stable |

Table 4: Stability

Visualizations

Caption: Bioanalytical workflow for Lurasidone quantification.

Caption: Lurasidone's mechanism of action at key receptors.[1][2]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Lurasidone in human plasma. The use of this compound as an internal standard ensures reliable results, making this method suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects, contributing to the overall efficiency of the assay.

References

- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lurasidone Analysis using Lurasidone-d8 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the quantitative analysis of Lurasidone in biological matrices, utilizing Lurasidone-d8 as an internal standard. The following sections outline common sample preparation techniques, including Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), which are critical for accurate and reproducible results in chromatographic analysis, particularly with LC-MS/MS.

Quantitative Data Summary

The selection of a sample preparation method significantly impacts the accuracy, precision, and sensitivity of the analytical method. Below is a summary of quantitative data from various studies to aid in method selection.

| Analyte | Internal Standard | Matrix | Sample Preparation Method | Key Performance Metrics |

| Lurasidone | Ziprasidone | Rat Plasma | Protein Precipitation | Linearity: 0.002-1 µg/mL, LLOQ: 2.0 ng/mL[1] |

| Lurasidone and ID-14283 | Isotope Labeled Compounds | Human Plasma | Liquid-Liquid Extraction | Linearity (Lurasidone): 0.25-100 ng/mL[2] |

| Lurasidone | Ziprasidone | Rat Plasma, Bile, Urine | Liquid-Liquid Extraction | Linearity: 0.2–24 ng.mL–1[3] |

| Olanzapine, Haloperidol, etc. | Imipramine | Rat Plasma | Liquid-Liquid Extraction | Recovery: >74.8%, LLOQ: 2.0 ng/mL[4] |

| Iloperidone and Olanzapine | Not Specified | Rat Plasma | Supported Liquid Extraction | Recovery: 87.12-94.47%[5] |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.

Materials:

-

Biological matrix (e.g., plasma)

-

Lurasidone and this compound stock solutions

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Add the working solution of this compound (internal standard) to the plasma sample.

-

Add a specific volume of cold acetonitrile (e.g., 150 µL) to the plasma sample to precipitate the proteins.[1]

-

Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully collect the supernatant, which contains the analyte and internal standard.

-

The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase).[1]

References

- 1. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lurasidone in Human Plasma by LC-MS/MS using Lurasidone-d8

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lurasidone in human plasma. Lurasidone-d8 is employed as the internal standard to ensure accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Method validation parameters are summarized to demonstrate the reliability of the assay.

Introduction

Lurasidone is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2][3] Accurate measurement of lurasidone plasma concentrations is crucial for pharmacokinetic assessments and for optimizing patient dosing regimens. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of lurasidone in human plasma, utilizing its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents

-

Lurasidone hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (Analytical grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (drug-free, sourced from an accredited biobank)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source[4]

Preparation of Stock and Working Solutions

Lurasidone Stock Solution (1 mg/mL): Accurately weigh and dissolve lurasidone hydrochloride in methanol.

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

Working Standard Solutions: Serially dilute the lurasidone stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent as the working standards.

Analytical Procedure

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: A mixture of 5 mM ammonium acetate in water (pH 5.0) and acetonitrile (15:85, v/v).[5][6]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lurasidone: m/z 493.2 → 184.1 (Quantifier), 493.2 → 249.2 (Qualifier)

-

This compound: m/z 501.2 → 184.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lurasidone | 0.25 - 100 | > 0.99 |

Data synthesized from multiple sources indicating typical performance.[5][6]

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |

| Low | 0.75 | < 15 | < 15 | 85 - 115 |

| Medium | 40 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification. QC: Quality Control. CV: Coefficient of Variation. Data represents typical acceptance criteria from validated methods.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Lurasidone | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Data represents typical acceptance criteria from validated methods.

Visualizations

Caption: Experimental workflow for lurasidone quantification.

Caption: Key bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of lurasidone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for a variety of clinical and research applications. The validation results confirm that the method meets the stringent requirements for bioanalytical assays.

References

- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Protocol for the Quantification of Lurasidone in Human Urine using Lurasidone-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] Monitoring patient adherence to lurasidone is crucial for successful therapeutic outcomes, particularly in populations where adherence can be inconsistent.[1] Urine drug testing presents a non-invasive and convenient method for monitoring medication adherence compared to blood-based testing.[1][2]

Lurasidone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with only about 9% of an administered dose excreted in the urine.[1][3][4][5] Therefore, a highly sensitive and specific analytical method is required for its accurate quantification in urine. The use of a stable isotope-labeled internal standard, such as Lurasidone-d8, is considered the gold standard in quantitative mass spectrometry.[6][7] this compound is chemically identical to lurasidone, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution compensates for variations in sample preparation and potential matrix effects, leading to highly accurate and precise quantification.[6][8]

This application note provides a detailed protocol for the determination of lurasidone in human urine using a "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.

2.0 Principle of the Method

The protocol employs a simple sample preparation step where a urine sample is diluted with a working solution of the internal standard, this compound. The diluted sample is then directly injected into an LC-MS/MS system. Chromatographic separation of lurasidone from endogenous urine components is achieved on a phenyl-hexyl column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte (lurasidone) to the peak area of the internal standard (this compound) is used to calculate the concentration of lurasidone in the sample, correcting for potential analytical variability.

Experimental Protocols

3.1 Materials and Reagents

-

Lurasidone reference standard (Cerilliant or equivalent)

-

This compound reference standard (Cerilliant or equivalent)[1]

-

Methanol (HPLC or LC-MS grade)[9]

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)[1]

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human urine (for calibrators and quality controls)[1]

3.2 Instrumentation

-

Liquid Chromatography System: A UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Agilent 1290 LC)[1][2]

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-MS, Sciex Triple Quad series)[2]

-

Analytical Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm, or equivalent[1]

3.3 Preparation of Stock Solutions, Calibrators, and Quality Controls

-

Lurasidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lurasidone reference standard in methanol to achieve a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to achieve a final concentration of 1 mg/mL.[1]

-

This compound Internal Standard (IS) Working Solution (900 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in water to obtain a final concentration of 900 ng/mL.[1]

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of working stock solutions by serially diluting the Lurasidone stock solution with methanol. Spike these working solutions into drug-free human urine to prepare calibration standards at concentrations of 5, 25, 100, 500, and 1000 ng/mL.[1] Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).

3.4 Sample Preparation

The sample preparation follows a simple "dilute-and-shoot" procedure:

-

Aliquot 100 µL of the urine sample (calibrator, QC, or unknown) into a 1.5 mL autosampler vial.[1][2]

-

Add 400 µL of the this compound Internal Standard (IS) Working Solution (900 ng/mL in 0.1% formic acid) to the vial.[1][2]

-

Cap the vial and vortex for 10 seconds.[1]

-

The sample is now ready for injection into the LC-MS/MS system.

3.5 LC-MS/MS Method Parameters

The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

| Table 1: Liquid Chromatography Parameters | |

| Parameter | Condition |

| Column | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm)[1] |

| Column Temperature | 50 °C[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL[1][2] |

| Gradient | Establish a suitable gradient to ensure separation from matrix components. |

| Table 2: Mass Spectrometry Parameters | |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for maximum signal (e.g., 3.0 kV) |

| Source Temperature | Optimized for instrument (e.g., 150 °C) |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | Optimized for instrument (e.g., 400 °C) |

| MRM Transitions | See Table 3 |

| Table 3: MRM Transitions for Lurasidone and this compound | | | :--- | :--- | :--- | :--- | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Lurasidone | 493.2 | To be optimized | To be optimized | | this compound | 501.3 | To be optimized | To be optimized | Note: Product ions and collision energies must be determined by infusing the individual compounds into the mass spectrometer.

Data Presentation and Validation

A comprehensive method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for method validation parameters.

| Table 4: Summary of Method Validation Parameters and Acceptance Criteria | |

| Parameter | Acceptance Criteria |

| Linearity Range | 5 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ)[9] |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. |

| Stability (Freeze-thaw, Bench-top) | Analyte should be stable under typical laboratory conditions. |

Visualizations

5.1 Experimental Workflow